3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
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Overview
Description
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with a methyl group at the 3-position and an aldehyde group at the 5-position.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been known to interact with various biological targets .
Mode of Action
Imidazo[1,2-a]pyridine derivatives are known to undergo various radical reactions for direct functionalization .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to be involved in various biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been known to exhibit a wide range of applications in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular antioxidant capacity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .
Preparation Methods
The synthesis of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with aldehydes or ketones in the presence of an oxidizing agent.
Tandem Reactions: These involve a sequence of reactions that occur in a single reaction vessel without the need for intermediate isolation.
Chemical Reactions Analysis
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Material Science: It is used in the development of new materials with unique optical and electronic properties.
Comparison with Similar Compounds
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde can be compared with other similar compounds, such as:
5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: This compound has a similar structure but with the aldehyde group at the 3-position.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: This compound has two methyl groups and a carboxamide group, showing significant activity against multidrug-resistant tuberculosis.
Imidazo[1,2-a]pyrimidines: These compounds have a similar fused bicyclic system but with a pyrimidine ring instead of a pyridine ring.
Properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-5-10-9-4-2-3-8(6-12)11(7)9/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLHXTNWZCCESQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C(=CC=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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